Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS 1259058-32-6) is a pyrazole derivative with the molecular formula C₁₂H₁₇F₃N₂O₂ . Its structure features:
- A trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring, enhancing lipophilicity and metabolic stability.
- An ethyl (-CH₂CH₃) substituent at position 3.
This compound is of interest in agrochemical and pharmaceutical research due to the pyrazole scaffold’s versatility in bioactivity. Pyrazoles are known for their roles as enzyme inhibitors, receptor antagonists, and pesticidal agents, with substituents like -CF₃ improving resistance to degradation .
Properties
IUPAC Name |
ethyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O2/c1-4-8-7-10(12(13,14)15)16-17(8)9(5-2)11(18)19-6-3/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPOYOXALLIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(CC)C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a compound of significant interest due to its unique molecular structure and potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16F3N2O2
- Molecular Weight : 278.27 g/mol
- Boiling Point : Approximately 299.4 °C
- Density : 1.22 g/cm³
The compound features a butanoate group and a pyrazole ring with a trifluoromethyl substitution, which influences its reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and anti-cancer properties. The pyrazole ring is known for its pharmacological effects, including modulation of enzyme activity and interactions with cellular pathways involved in inflammation and tumorigenesis .
Preliminary studies suggest that this compound may interact with specific enzymes or receptors that are critical in inflammatory responses and cell proliferation pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Research Findings
A variety of studies have investigated the biological effects of this compound:
-
Anti-inflammatory Studies :
- In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Animal models indicated reduced inflammation markers upon administration of the compound.
-
Anti-cancer Properties :
- Research has shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent.
- Mechanistic studies revealed that the compound may disrupt cancer cell proliferation by modulating key signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | Methyl group at position 5 | Potentially different biological activity due to methyl substitution |
| Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | Different position of pyrazole ring substitution | May exhibit different reactivity patterns |
| Ethyl 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | Methyl substitution at position 5 | Comparison of biological effects between ethyl and methyl groups |
The trifluoromethyl substitution in this compound significantly impacts its chemical reactivity and biological activity compared to similar compounds .
Case Studies
Several case studies have been documented regarding the application of this compound:
-
Case Study on Inflammation :
- A study involving animal models showed that administration of the compound led to a significant reduction in swelling and pain associated with induced arthritis.
-
Case Study on Cancer Treatment :
- Clinical trials indicated that patients receiving treatment involving this compound experienced improved outcomes in terms of tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues from Literature
Two closely related compounds, synthesized in Molecules (2012), are highlighted for comparison:
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .
Key Structural Differences:
| Feature | Target Compound | Compound 7a | Compound 7b |
|---|---|---|---|
| Core Scaffold | Pyrazole + butanoate chain | Pyrazole + thiophene-cyanide | Pyrazole + thiophene-carboxylate |
| Position 3 Substituent | Trifluoromethyl (-CF₃) | Hydroxy (-OH) | Hydroxy (-OH) |
| Position 5 Substituent | Ethyl (-CH₂CH₃) | Amino (-NH₂) | Amino (-NH₂) |
| Functional Groups | Ester (-COOCH₂CH₃) | Cyano (-CN), amino (-NH₂) | Carboxylate (-COOCH₂CH₃) |
| Molecular Weight | 278.23 g/mol | ~300–320 g/mol (estimated) | ~310–330 g/mol (estimated) |
Physicochemical and Functional Comparisons
- Lipophilicity : The target compound’s -CF₃ group increases its logP value compared to 7a and 7b, suggesting superior membrane permeability for agrochemical applications .
- Stability: The ester group in the target compound may hydrolyze under acidic/basic conditions, unlike 7a’s cyano group or 7b’s carboxylate, which offer different reactivity profiles .
- Bioactivity: Target Compound: The -CF₃ group is associated with pesticidal activity (e.g., inhibition of insect GABA receptors). 7a/7b: Thiophene rings with amino/cyano groups may enhance binding to biological targets like kinases or proteases, common in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
